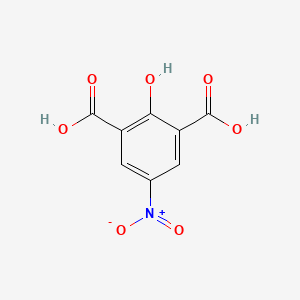

2-hydroxy-5-nitrobenzene-1,3-dicarboxylic acid

CAS No.: 67294-53-5

Cat. No.: VC11986977

Molecular Formula: C8H5NO7

Molecular Weight: 227.13 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 67294-53-5 |

|---|---|

| Molecular Formula | C8H5NO7 |

| Molecular Weight | 227.13 g/mol |

| IUPAC Name | 2-hydroxy-5-nitrobenzene-1,3-dicarboxylic acid |

| Standard InChI | InChI=1S/C8H5NO7/c10-6-4(7(11)12)1-3(9(15)16)2-5(6)8(13)14/h1-2,10H,(H,11,12)(H,13,14) |

| Standard InChI Key | MLPKVXMBLCQDPZ-UHFFFAOYSA-N |

| SMILES | C1=C(C=C(C(=C1C(=O)O)O)C(=O)O)[N+](=O)[O-] |

| Canonical SMILES | C1=C(C=C(C(=C1C(=O)O)O)C(=O)O)[N+](=O)[O-] |

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

2-Hydroxy-5-nitrobenzene-1,3-dicarboxylic acid belongs to the class of nitro-substituted aromatic dicarboxylic acids. Its IUPAC name, 2-hydroxy-5-nitrobenzene-1,3-dicarboxylic acid, reflects the positions of functional groups on the benzene ring: carboxylic acid groups at positions 1 and 3, a hydroxyl group at position 2, and a nitro group at position 5 . The molecular formula corresponds to an exact mass of 227.007 g/mol and a polar surface area (PSA) of 140.65 Ų, indicating high polarity .

Table 1: Key Chemical Identifiers

| Property | Value | Source |

|---|---|---|

| CAS Number | 67294-53-5 | |

| Molecular Formula | ||

| Molecular Weight | 227.128 g/mol | |

| Exact Mass | 227.007 g/mol | |

| Polar Surface Area | 140.65 Ų | |

| LogP | 1.22 |

Structural Features and Reactivity

The compound’s benzene ring is electron-deficient due to the nitro group’s strong electron-withdrawing effect, which directs electrophilic substitution reactions to meta and para positions relative to itself. The hydroxyl group at position 2 enhances acidity () and facilitates hydrogen bonding, while the carboxylic acid groups enable coordination with metal ions . These features make it a versatile ligand in coordination polymers and MOFs .

Synthesis and Manufacturing

Industrial Synthesis Routes

The American Cyanamid Company’s 1978 patent describes a nitration-based synthesis route . While specific details are proprietary, analogous methods for nitroaromatic compounds involve nitrating a precursor such as 2-hydroxybenzene-1,3-dicarboxylic acid using a mixture of concentrated sulfuric and nitric acids. The nitro group is introduced under controlled temperatures (40–50°C) to prevent over-nitration .

Key Reaction Steps

-

Nitration: The precursor is dissolved in concentrated sulfuric acid, and nitric acid is added gradually to maintain a temperature below 50°C .

-

Quenching and Isolation: The reaction mixture is quenched in ice water, and the product is precipitated by adjusting the pH with ammonia .

-

Purification: Recrystallization from aqueous or organic solvents yields the pure compound .

Example Reaction Conditions:

-

Solvent: Concentrated sulfuric acid (8:1 mass ratio relative to precursor) .

-

Nitrating Agent: Concentrated nitric acid (0.9:1 molar ratio to precursor) .

Physicochemical Properties

Spectroscopic Data

-

NMR (DMSO-d6): Peaks at δ 6.41–6.43 (d, 1H), δ 8.10–8.14 (q, 1H), δ 8.65 (d, 1H), and δ 12.63 (s, 1H) correspond to aromatic protons and the hydroxyl group .

-

IR Spectroscopy: Stretching vibrations at 1700–1750 cm (carboxylic acid C=O), 1520 cm (asymmetric NO), and 1340 cm (symmetric NO) .

Applications in Research and Industry

Coordination Chemistry and MOFs

In a 2018 study, Cd(II) MOFs incorporating nitro-substituted isophthalate ligands demonstrated selective CO adsorption due to the nitro group’s electron-withdrawing effects . The compound’s carboxylic acid groups facilitate metal coordination, forming stable frameworks with potential gas storage applications .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume